Metolazone-d7
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Overview
Description
Metolazone-d7 is a deuterated form of Metolazone, a quinazoline-sulfonamide derived diuretic. It is primarily used as an internal standard for the quantification of Metolazone in various analytical methods, including gas chromatography and liquid chromatography-mass spectrometry . The compound is characterized by the presence of seven deuterium atoms, which replace hydrogen atoms in the Metolazone molecule, providing enhanced stability and precision in analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Metolazone-d7 involves the incorporation of deuterium atoms into the Metolazone molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumThe reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The production process is optimized to maximize yield and minimize impurities, making it suitable for use in pharmaceutical and analytical applications .
Chemical Reactions Analysis
Types of Reactions
Metolazone-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Metolazone-d7 is widely used in scientific research due to its stability and precision. Some of its applications include:
Analytical Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of Metolazone.
Pharmaceutical Research: Employed in the development and validation of analytical methods for quality control and regulatory compliance.
Biological Studies: Used in studies involving the pharmacokinetics and metabolism of Metolazone.
Medical Research: Investigated for its potential effects on mitochondrial function and lifespan extension in model organisms.
Mechanism of Action
Metolazone-d7, like Metolazone, exerts its effects by inhibiting sodium reabsorption in the renal tubules. It primarily targets the sodium-chloride symporters in the cortical diluting segment of the distal convoluted tubules and to a lesser extent in the proximal convoluted tubule . This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis and reduced blood pressure .
Comparison with Similar Compounds
Metolazone-d7 is unique due to its deuterated nature, which provides enhanced stability and precision in analytical applications. Similar compounds include:
Metolazone: The non-deuterated form, used as a diuretic and antihypertensive agent.
Chlorthalidone: Another thiazide-like diuretic with similar pharmacological properties.
Hydrochlorothiazide: A widely used thiazide diuretic with similar mechanisms of action.
Metolazone-d7 stands out due to its use as an internal standard in analytical methods, providing more accurate and reliable results compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C16H16ClN3O3S |
---|---|
Molecular Weight |
372.9 g/mol |
IUPAC Name |
7-chloro-2-methyl-4-oxo-3-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl]-1,2-dihydroquinazoline-6-sulfonamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)/i1D3,3D,4D,5D,6D |
InChI Key |
AQCHWTWZEMGIFD-HRDWIZOWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])N2C(NC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl)C)[2H])[2H] |
Canonical SMILES |
CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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